molecular formula C9H6N4O2 B2617827 2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid CAS No. 1340196-88-4

2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B2617827
CAS No.: 1340196-88-4
M. Wt: 202.173
InChI Key: ANUYJKVDXZUBDS-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .

Industrial Production Methods

While specific industrial production methods for 2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid is unique due to its combination of pyrazine and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine derivatives with pyrimidine carboxylic acids. The synthetic pathway often employs various coupling agents and reaction conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties, particularly against lung cancer cell lines such as A549. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity Against A549 Cell Line

CompoundIC50 (µM)
This compound10.5
Cisplatin8.0

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and inflammation, such as COX-2.

Case Studies

  • Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of pyrimidine derivatives, this compound demonstrated a significant reduction in COX-2 activity, with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .
  • Cell Cycle Arrest : Research indicated that treatment with this compound caused G1-phase arrest in cancer cells, leading to reduced cell viability and increased apoptosis rates .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrazine or pyrimidine rings can significantly affect potency and selectivity against various biological targets.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of halogen groupsIncreased antimicrobial potency
Substitution at position 4 of pyrimidineEnhanced anticancer activity

Properties

IUPAC Name

2-pyrazin-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-9(15)6-3-12-8(13-4-6)7-5-10-1-2-11-7/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUYJKVDXZUBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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